Product packaging for 3-(2-Chloropyridin-4-yl)prop-2-enoic acid(Cat. No.:CAS No. 2045276-63-7)

3-(2-Chloropyridin-4-yl)prop-2-enoic acid

Cat. No.: B2857736
CAS No.: 2045276-63-7
M. Wt: 183.59
InChI Key: VWOAJEKVHQVOOQ-OWOJBTEDSA-N
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Description

3-(2-Chloropyridin-4-yl)prop-2-enoic acid (CAS 1379423-73-0) is a high-value pyridine derivative with a molecular formula of C8H6ClNO2 and a molecular weight of 183.59 . This compound serves as a versatile chemical building block, particularly in the research and development of novel agrochemicals. Its structure, featuring a chloropyridine group conjugated to an acrylic acid chain, makes it a key intermediate in synthesizing more complex molecules for crop protection solutions. The chloropyridine moiety is a common pharmacophore found in many modern herbicides and pesticides, underscoring this compound's significant value in creating new active ingredients . Furthermore, research into controlled-release formulation technologies for agrochemicals highlights the ongoing need for specialized intermediates like this one to develop next-generation products with improved efficacy and reduced environmental impact . This product is intended for use in a laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B2857736 3-(2-Chloropyridin-4-yl)prop-2-enoic acid CAS No. 2045276-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAJEKVHQVOOQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid

Classical Organic Transformations in its Preparation

Traditional methods for the synthesis of 3-(2-chloropyridin-4-yl)prop-2-enoic acid largely rely on well-established condensation and olefination reactions. These techniques are fundamental in carbon-carbon bond formation and provide reliable pathways to the target molecule.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.orgmdpi.com In the context of synthesizing this compound, this typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst such as piperidine (B6355638) or pyridine (B92270). wikipedia.org This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated acid. wikipedia.org

A significant modification of this reaction is the Doebner modification, which utilizes pyridine as the solvent and often leads to simultaneous decarboxylation when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org This one-pot condensation and decarboxylation is particularly efficient for producing cinnamic acid derivatives.

ReagentsCatalyst/SolventKey Features
2-chloro-4-pyridinecarboxaldehyde, Malonic acidPiperidine or PyridineStandard condensation reaction. wikipedia.org
2-chloro-4-pyridinecarboxaldehyde, Malonic acidPyridine (solvent)Doebner modification, often results in decarboxylation. wikipedia.orgorganic-chemistry.org

This table summarizes the key components of the Knoevenagel condensation for the synthesis of this compound.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for alkene synthesis from carbonyl compounds. wikipedia.orgnih.gov The Wittig reaction employs a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, 2-chloro-4-pyridinecarboxaldehyde would be reacted with a Wittig reagent bearing a carboxylic acid or a protected carboxylate group. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org These reagents are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed, simplifying purification. organic-chemistry.org Furthermore, the HWE reaction typically shows a strong preference for the formation of the (E)-isomer of the resulting alkene. wikipedia.orgorganic-chemistry.org

ReactionReagentsKey FeaturesStereoselectivity
Wittig2-chloro-4-pyridinecarboxaldehyde, Phosphonium ylideForms an alkene from a carbonyl compound. wikipedia.orgorganic-chemistry.orgDependent on ylide stability. organic-chemistry.org
HWE2-chloro-4-pyridinecarboxaldehyde, Phosphonate carbanionGenerally more reactive than Wittig reagents; easy byproduct removal. wikipedia.orgorganic-chemistry.orgPredominantly (E)-alkene. wikipedia.orgorganic-chemistry.org

This table compares the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of this compound.

Modern Catalytic Approaches to its Synthesis

Contemporary synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and sustainability compared to classical stoichiometric reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions)

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound. In this approach, a 4-halopyridine derivative, such as 2-chloro-4-iodopyridine, could be coupled with acrylic acid or one of its esters in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchsolutions.com

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org

SubstratesCatalyst SystemKey Features
2-chloro-4-halopyridine, Acrylic acid/esterPalladium catalyst (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., triethylamine)Forms a substituted alkene via C-C bond formation. wikipedia.orgmdpi.com

This table outlines the components of a Heck reaction for synthesizing this compound.

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. researchgate.net For the stereoselective synthesis of derivatives of this compound, organocatalytic approaches can be employed to control the formation of chiral centers.

For instance, chiral amines or Brønsted acids can catalyze asymmetric aldol (B89426) or Knoevenagel-type reactions, leading to enantiomerically enriched products. researchgate.net These methods rely on the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with the electrophile in a stereocontrolled manner. While direct application to the synthesis of the parent acid may be less common, these methods are invaluable for producing chiral derivatives.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. rasayanjournal.co.in In the synthesis of pyridine derivatives like this compound, several green approaches can be implemented.

The use of safer solvents, such as water or ionic liquids, can replace hazardous organic solvents. rasayanjournal.co.inacs.org Catalytic methods, particularly those with high turnover numbers, are inherently greener as they reduce the amount of waste generated. acs.org Microwave-assisted synthesis can significantly shorten reaction times and improve energy efficiency. nih.govresearchgate.net Furthermore, designing synthetic routes that maximize atom economy, by incorporating all atoms from the starting materials into the final product, is a key tenet of green chemistry. One-pot multicomponent reactions are particularly advantageous in this regard, as they can reduce the number of synthetic steps and purification procedures. nih.govresearchgate.net

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsUse of water, ethanol, or ionic liquids. rasayanjournal.co.inacs.org
CatalysisEmploying highly efficient transition metal or organocatalysts. acs.org
Energy EfficiencyMicrowave-assisted or ultrasound-promoted reactions. rasayanjournal.co.innih.gov
Atom EconomyDesigning one-pot or multicomponent reactions. nih.govresearchgate.net

This table highlights the application of green chemistry principles in the synthesis of this compound.

Solvent-Free and Water-Mediated Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of organic solvents. Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, faster reaction times. For the synthesis of cinnamic acid derivatives, solvent-free Knoevenagel condensations have been successfully implemented, often with the aid of microwave irradiation to accelerate the reaction. tue.nl These reactions can be carried out by grinding the solid reactants together, sometimes with a solid-supported catalyst.

Water-mediated synthesis represents another green alternative. Water is an abundant, non-toxic, and non-flammable solvent. While the solubility of organic reactants in water can be a challenge, the hydrophobic effect can sometimes accelerate reaction rates. Catalyst-free Knoevenagel condensations of pyridinecarbaldehydes have been reported in water-ethanol mixtures at room temperature, affording high yields of the desired products. researchgate.net The use of water as a solvent aligns with the goals of developing more sustainable chemical processes.

Below is a hypothetical comparison of reaction conditions for the synthesis of this compound, illustrating the shift towards greener methodologies.

ParameterConventional MethodSolvent-Free MethodWater-Mediated Method
Solvent PyridineNoneWater or Water/Ethanol
Catalyst Piperidine/PyridineSolid base (e.g., K2CO3)Often catalyst-free or mild base
Energy Input Conventional Heating (Reflux)Microwave Irradiation or GrindingRoom Temperature or Mild Heating
Work-up Solvent extractionDirect isolation or triturationFiltration
Environmental Impact HighLowVery Low

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Knoevenagel condensation, when followed by decarboxylation, inherently has a lower atom economy due to the loss of carbon dioxide and water.

The theoretical atom economy for the synthesis of this compound from 2-chloro-4-pyridinecarboxaldehyde and malonic acid can be calculated as follows:

Reactants:

2-chloro-4-pyridinecarboxaldehyde (C₆H₄ClNO): Molar Mass ≈ 141.56 g/mol

Malonic Acid (C₃H₄O₄): Molar Mass ≈ 104.06 g/mol

Products:

this compound (C₈H₆ClNO₂): Molar Mass ≈ 183.59 g/mol

Carbon Dioxide (CO₂): Molar Mass ≈ 44.01 g/mol

Water (H₂O): Molar Mass ≈ 18.02 g/mol

Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100

Atom Economy (%) = (183.59 / (141.56 + 104.06)) x 100 ≈ 74.7%

Reaction efficiency is also a critical consideration. High yields and short reaction times are desirable for any synthetic process. The use of microwave assistance in solvent-free reactions has been shown to dramatically reduce reaction times from hours to minutes for the synthesis of related compounds. tue.nl

Chemo-, Regio-, and Stereoselective Synthesis of Analogs

The synthesis of analogs of this compound with controlled chemo-, regio-, and stereoselectivity is crucial for exploring structure-activity relationships in various applications.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of more complex analogs, a key challenge might be to perform a Knoevenagel condensation on the aldehyde group of a substituted 2-chloro-4-pyridinecarboxaldehyde without affecting other sensitive functional groups on the pyridine ring or other parts of the molecule. The choice of a mild, chemoselective catalyst is paramount in such cases.

Regioselectivity is important when dealing with unsymmetrical reagents or substrates. For instance, if a substituted pyridine-4-carboxaldehyde with different substituents at the 2- and 6-positions were to undergo a reaction, controlling the regioselectivity would be essential to obtain the desired isomer. While the Knoevenagel condensation itself is generally regioselective with respect to the aldehyde, subsequent functionalization of the pyridine ring or the acrylic acid moiety would require careful consideration of directing group effects to achieve the desired regiochemistry.

Stereoselectivity in the context of this compound primarily relates to the geometry of the carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. In most Knoevenagel condensations leading to cinnamic acid derivatives, the E-isomer is the thermodynamically more stable and, therefore, the major product. nih.govresearchgate.net However, the Z-isomer can sometimes be formed, and reaction conditions can be tuned to favor one isomer over the other. For example, the choice of solvent and base can influence the E/Z ratio. The synthesis of specific stereoisomers is critical as they can exhibit different biological activities. For instance, research on related compounds has demonstrated the synthesis and characterization of specific Z-isomers. researchgate.netjneonatalsurg.com

The development of stereoselective synthetic methods for heteroarylacrylic acids is an active area of research, with various catalytic systems being explored to control the geometry of the double bond.

Chemical Reactivity and Transformation Mechanisms of 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity patterns. The presence of a chlorine atom at the C2 position and a prop-2-enoic acid group at the C4 position significantly influences these reactions.

Nucleophilic Aromatic Substitution at the Pyridyl Chloro Position

The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. researchgate.netnih.govpearson.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chlorine, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com

A wide array of nucleophiles can displace the chloro group, leading to a variety of substituted pyridine derivatives. wikipedia.org The reaction is influenced by the strength of the incoming nucleophile and the reaction conditions. For instance, amines, thiols, and alkoxides are effective nucleophiles for this transformation. youtube.comtandfonline.com

Nucleophile (Nu-)Reagent ExampleProduct Class
Amine (R-NH2)Morpholine, Aniline (B41778)2-Aminopyridine derivatives
Thiolate (R-S-)Sodium thiomethoxide (NaSMe)2-Thioetherpyridine derivatives
Alkoxide (R-O-)Sodium methoxide (B1231860) (NaOMe)2-Alkoxypyridine derivatives
Glutathione (GSH)GlutathioneGlutathione conjugates nih.gov

Electrophilic Aromatic Substitution on the Pyridine Moiety

In contrast to its susceptibility to nucleophilic attack, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). This deactivation stems from two primary factors: the inductive electron-withdrawing effect of the electronegative nitrogen atom, which reduces the electron density of the ring, and the protonation of the basic nitrogen atom under the acidic conditions typically required for SEAr. uoanbar.edu.iqwikipedia.org The resulting pyridinium (B92312) cation is even more severely deactivated. uoanbar.edu.iq

Consequently, forcing conditions, such as high temperatures and highly acidic media, are necessary for electrophilic substitution to occur. quora.com When substitution does happen, it is directed to the C3 (meta) position. pearson.comuonbi.ac.kequora.com Attack at the C2 or C4 positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. quora.comquora.com The presence of the chloro and prop-2-enoic acid groups, both of which are deactivating, would further inhibit electrophilic attack on the ring.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom remains available for reaction with electrophiles, leading to N-oxidation and quaternization.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or with peroxy acids. wikipedia.orgnih.govguidechem.comgoogle.com Catalysts like tungstic acid may also be employed to improve reaction efficiency. guidechem.com The formation of the N-oxide can alter the reactivity of the pyridine ring; for instance, it can activate the C4 position for nucleophilic attack and facilitate subsequent dechlorination. nih.govacs.org

Quaternization: The pyridine nitrogen can act as a nucleophile, attacking alkyl halides to form quaternary pyridinium salts. proquest.comresearchgate.net This reaction involves the displacement of a halide from an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, by the nitrogen atom. osti.govnih.gov The resulting pyridinium salts are ionic compounds with modified physical and chemical properties. acs.org

Transformations Involving the Prop-2-enoic Acid Moiety

The prop-2-enoic acid side chain contains two reactive sites: the carbon-carbon double bond and the carboxylic acid functional group.

Addition Reactions Across the Carbon-Carbon Double Bond (e.g., Michael Additions)

The prop-2-enoic acid group is an α,β-unsaturated carbonyl system, which makes it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This allows for conjugate addition (1,4-addition) reactions, where a nucleophile attacks the β-carbon of the double bond. masterorganicchemistry.com This reaction is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include stabilized carbanions (e.g., from malonates), as well as heteroatom nucleophiles like amines (aza-Michael addition) and thiols (thia-Michael addition). wikipedia.orgscience.govnih.govcommonorganicchemistry.com

Reaction TypeMichael Donor (Nucleophile)Example DonorProduct Type
Michael AdditionEnolates/Stabilized CarbanionsDiethyl malonateSubstituted glutaric acid derivative
Aza-Michael AdditionAmines (R2NH)Piperidine (B6355638)β-Amino acid derivative acs.org
Thia-Michael AdditionThiols (RSH)Thiophenolβ-Thioether carboxylic acid derivative nih.govresearchgate.net

Carboxylic Acid Functional Group Derivatizations (e.g., Esterification, Amidation)

The terminal carboxylic acid group is readily converted into a variety of derivatives, most notably esters and amides.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents. medcraveonline.comapsu.eduuns.ac.id A common modern method is the Steglich esterification, which uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netcmu.ac.th This method proceeds under mild conditions and often gives high yields. cmu.ac.th

Amidation: The formation of an amide bond requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives, facilitate the reaction with a primary or secondary amine to form the corresponding amide derivative. nih.govbeilstein-journals.organalis.com.my This method is widely used due to its efficiency and mild reaction conditions. wjbphs.comresearchgate.net

TransformationReagentsProduct
Esterification (Steglich)Methanol (CH3OH), DCC, DMAPMethyl 3-(2-chloropyridin-4-yl)prop-2-enoate
AmidationAniline (C6H5NH2), EDCN-phenyl-3-(2-chloropyridin-4-yl)prop-2-enamide

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction of carboxylic acids. For α,β-unsaturated carboxylic acids like 3-(2-chloropyridin-4-yl)prop-2-enoic acid, this transformation can be initiated under various conditions, including thermal, catalytic, or enzymatic activation. While specific studies on the decarboxylation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous cinnamic acid derivatives.

Decarboxylation of cinnamic acids can proceed through different mechanisms depending on the reaction conditions. For instance, microbial or enzymatic decarboxylation often involves a 1,3-dipolar cycloaddition mechanism. nih.gov In this pathway, a cofactor, such as a prenylated flavin mononucleotide (prFMN), acts as a 1,3-dipole that reacts with the double bond of the acrylic acid. This is followed by a rearrangement that leads to the elimination of CO2 and the formation of the corresponding vinylpyridine.

Catalytic decarboxylation offers another pathway. For example, ruthenium-based catalysts have been shown to be effective in the decarboxylation of various substituted cinnamic acids to produce styrene (B11656) analogs. tandfonline.com The reaction is believed to proceed via coordination of the carboxylic acid to the metal center, followed by oxidative addition and subsequent reductive elimination of the vinyl product and CO2. The efficiency of this process can be influenced by the electronic nature of the substituents on the aromatic ring.

The conditions and potential products of these analogous decarboxylation reactions are summarized in the table below.

MethodCatalyst/InitiatorTypical ConditionsPotential Product of this compound
EnzymaticFerulate Decarboxylase (Fdc)Aqueous buffer, ambient temperature2-Chloro-4-vinylpyridine
CatalyticRuthenium Sawhorse ComplexHigh temperature (e.g., 175 °C)2-Chloro-4-vinylpyridine

It is important to note that the presence of the 2-chloro-substituent on the pyridine ring may influence the reaction kinetics and potentially lead to side reactions under harsh thermal conditions.

Intramolecular Cyclization Reactions and Annulation Pathways

The structure of this compound, featuring a nucleophilic pyridine nitrogen and an electrophilic acrylic acid system, presents opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. These reactions are typically promoted by acid or base catalysis or by thermal activation.

One potential pathway involves the intramolecular Michael addition of the pyridine nitrogen onto the β-position of the acrylic acid moiety. This type of reaction would lead to the formation of a zwitterionic intermediate, which could then undergo further transformations. However, the electrophilicity of the double bond is crucial for such a reaction to occur.

The feasibility of these cyclization pathways would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst. The steric and electronic effects of the chloro-substituent would also play a significant role in directing the course of the reaction.

Radical Reactions and Photochemical Transformations

The 2-chloropyridine (B119429) and the α,β-unsaturated carboxylic acid moieties in this compound make it a candidate for radical and photochemical reactions.

The carbon-chlorine bond in 2-chloropyridines can undergo homolytic cleavage upon UV irradiation to generate a pyridyl radical. rsc.org Studies on the photochemistry of 2-chloropyrimidine, a related heteroaromatic compound, have shown that irradiation can lead to the formation of radicals via homolytic C-Cl bond rupture in the triplet state. rsc.org This pyridyl radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to another molecule. Theoretical studies on the photochemical chlorination of 2-chloropyridine also suggest the involvement of radical intermediates. jlu.edu.cn

The α,β-unsaturated system is also susceptible to radical addition reactions. For instance, radical species can add to the double bond, initiating polymerization or other functionalization reactions. mdpi.combeilstein-journals.org The reaction of α,β-unsaturated ketones with OH radicals, for example, proceeds via addition to the C=C double bond. copernicus.org Decarboxylative functionalizations of cinnamic acids often proceed through radical intermediates. rsc.org

Furthermore, photochemical [2+2] cycloadditions are a well-known class of reactions for α,β-unsaturated carbonyl compounds. Upon photoexcitation, the double bond can react with another olefin to form a cyclobutane (B1203170) ring. Asymmetric photochemical [2+2]-cycloadditions of vinyl pyridines have been reported, suggesting that the pyridine moiety can participate in such transformations. nih.gov

The potential radical and photochemical transformations are summarized in the table below.

Reaction TypeInitiatorPotential IntermediatePotential Product Type
C-Cl Bond HomolysisUV light2-(prop-2-enoic acid)-4-pyridyl radicalDimerized or substituted pyridine derivatives
Radical AdditionRadical initiator (e.g., AIBN)Radical adduct at the α or β positionFunctionalized propanoic acid derivatives
[2+2] CycloadditionUV lightExcited state triplet or singletCyclobutane derivatives

The specific outcomes of these reactions for this compound would depend on the specific reaction conditions, including the wavelength of light used, the presence of photosensitizers, and the nature of any radical initiators or trapping agents.

Derivatives and Analogs of 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid: Synthesis and Chemical Space Exploration

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid moiety of 3-(2-chloropyridin-4-yl)prop-2-enoic acid is a prime site for derivatization to form esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Esters can be readily synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq For instance, the synthesis of various chloropyridinyl esters has been reported using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine). nih.gov

Amides are generally formed by the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are commonly employed to facilitate this transformation. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent that activates the carboxylic acid, allowing for nucleophilic attack by the amine. libretexts.org The formation of the stable dicyclohexylurea byproduct drives the reaction to completion. libretexts.org Similar to ester synthesis, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide bond formation. uomustansiriyah.edu.iq

Hydrazides are synthesized by the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. The high nucleophilicity of hydrazine allows for a direct reaction, often under reflux conditions. These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. mdpi.com

Table 1: Examples of Synthesized Derivatives
Derivative TypeReactantKey ReagentsProduct
EsterMethanolH₂SO₄ (cat.)Methyl 3-(2-chloropyridin-4-yl)prop-2-enoate
AmideAniline (B41778)DCCN-phenyl-3-(2-chloropyridin-4-yl)prop-2-enamide
HydrazideHydrazine hydrate-3-(2-Chloropyridin-4-yl)prop-2-enohydrazide

Reduction and Oxidation Products of the Alkene and Carboxylic Acid

The alkene and carboxylic acid functionalities are susceptible to both reduction and oxidation, leading to a variety of saturated and oxygenated derivatives.

Reduction of the α,β-unsaturated system can be achieved selectively. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, will readily reduce the carbon-carbon double bond to yield 3-(2-chloropyridin-4-yl)propanoic acid. researchgate.net Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the double bond and the carboxylic acid to afford 3-(2-chloropyridin-4-yl)propan-1-ol. libretexts.org The aldehyde intermediate in this reaction is highly reactive and difficult to isolate. libretexts.org Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids but may reduce the double bond under certain conditions. smolecule.com

Oxidation of the alkene can lead to several products depending on the reagents and reaction conditions. Epoxidation of the double bond can be accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide. Dihydroxylation to form the diol can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Oxidative cleavage of the double bond with hot, concentrated KMnO₄ or ozonolysis followed by an oxidative workup would break the carbon-carbon double bond, yielding 2-chloropyridine-4-carbaldehyde. The pyridine ring itself can be oxidized at the nitrogen atom to form the corresponding N-oxide. This is often achieved by treatment with a peroxy acid. wikipedia.orgchempanda.com

Table 2: Potential Reduction and Oxidation Products
Reaction TypeReagentFunctional Group TargetedProduct
ReductionH₂, Pd/CAlkene3-(2-Chloropyridin-4-yl)propanoic acid
ReductionLiAlH₄Alkene and Carboxylic Acid3-(2-Chloropyridin-4-yl)propan-1-ol
Oxidationm-CPBAAlkene3-(2-Chloropyridin-4-yl)oxirane-2-carboxylic acid
OxidationO₃ then H₂O₂Alkene2-Chloropyridine-4-carbaldehyde
OxidationPeroxy acidPyridine Nitrogen3-(2-Chloro-1-oxopyridin-4-yl)prop-2-enoic acid

Halogenation and Other Substitutions on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the chloro and prop-2-enoic acid substituents. uoanbar.edu.iq Electrophilic attack, if it occurs, would be directed to the C-3 and C-5 positions, which are meta to the deactivating nitrogen atom. However, harsh reaction conditions would be required, which may not be compatible with the acrylic acid side chain.

More feasible are nucleophilic aromatic substitutions (SNAr) , where the existing chlorine atom at the C-2 position can be displaced by a variety of nucleophiles. wikipedia.orgchempanda.com The reactivity of 2-chloropyridines in SNAr reactions is well-documented. nih.govresearchgate.net The presence of the electron-withdrawing prop-2-enoic acid group at the C-4 position would further activate the ring towards nucleophilic attack at the C-2 and C-6 positions. Common nucleophiles for this type of reaction include ammonia, amines, alkoxides, and thiolates. For example, reaction with sodium methoxide (B1231860) would yield 3-(2-methoxypyridin-4-yl)prop-2-enoic acid.

Further halogenation of the pyridine ring is challenging. Direct electrophilic halogenation would require forcing conditions and would likely result in a mixture of products.

Elaboration into Fused Heterocyclic Systems

The multiple functional groups of this compound provide opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can lead to the formation of novel polycyclic scaffolds with potential biological activity.

One potential pathway involves the intramolecular cyclization of a derivative. For instance, the corresponding amide formed with an appropriately substituted aniline could undergo a Palladium-catalyzed intramolecular Heck reaction to form a lactam-fused system.

Another possibility is the formation of quinolizinium (B1208727) derivatives. The nitrogen of the pyridine ring can act as a nucleophile. Under acidic conditions, it is possible to envision a cyclization onto the activated double bond, although this would be an endo-trig cyclization which is generally disfavored. A more plausible route would involve the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent intramolecular N-alkylation to form a pyridinium (B92312) salt, which could then be further elaborated.

Furthermore, the prop-2-enoic acid moiety can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a fused cyclohexene (B86901) ring. The reactivity of the dienophile would be enhanced by the electron-withdrawing nature of the pyridyl and carboxyl groups. The synthesis of various fused heterocyclic systems, such as thieno[2,3-b]pyridines, often involves the intramolecular cyclization of suitably substituted pyridine precursors. scielo.br

Oligomerization and Polymerization Potential of the Prop-2-enoic Acid Scaffold

The acrylic acid moiety in this compound suggests a potential for oligomerization and polymerization. Acrylic acid and its derivatives are well-known monomers for the synthesis of a wide range of polymers. It has been noted that 3-(Pyridin-3-yl)acrylic acid can undergo gradual polymerization at room temperature. nih.gov

The polymerization of this compound could proceed via a free-radical or ionic mechanism. The resulting polymer would feature a polyacrylate backbone with pendant 2-chloropyridin-4-yl groups. The properties of such a polymer would be influenced by the polar and potentially reactive nature of the pyridyl substituent.

Oligomerization could also be controlled to produce shorter-chain molecules with a defined number of repeating units. These oligomers could serve as interesting ligands for metal coordination or as building blocks for more complex supramolecular assemblies. The presence of the pyridine nitrogen offers a site for coordination, which could be exploited in the design of functional materials.

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For a molecule like 3-(2-Chloropyridin-4-yl)prop-2-enoic acid, one-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial overview of the proton and carbon frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons of the prop-2-enoic acid moiety and the protons on the pyridine (B92270) ring. The coupling constants between the vinyl protons can determine the stereochemistry of the double bond (E or Z isomer). The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing chloro group and the acrylic acid substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon atoms, including the carboxyl carbon, the vinyl carbons, and the carbons of the chloropyridine ring.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J), allowing for the identification of adjacent protons. For instance, it would show correlations between the vinyl protons and trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (-COOH)12.0 - 13.0168 - 172
α-vinyl CH6.3 - 6.6120 - 125
β-vinyl CH7.5 - 7.8140 - 145
Pyridine H-37.4 - 7.6122 - 126
Pyridine H-57.6 - 7.8125 - 129
Pyridine H-68.4 - 8.6150 - 153
Pyridine C-2 (with Cl)-151 - 154
Pyridine C-4-145 - 149

Note: These are estimated values and actual experimental data may vary.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution NMR, ssNMR can provide information about the different crystalline forms, or polymorphs, of a compound. Polymorphism can significantly impact the physical properties of a material, such as solubility and bioavailability in pharmaceuticals.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. Different polymorphs of this compound would exhibit distinct ¹³C chemical shifts due to differences in their crystal packing and intermolecular interactions. This makes ssNMR a critical tool for identifying and characterizing different solid forms and for quality control in manufacturing processes.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₆ClNO₂), HRMS would be able to confirm this chemical formula by matching the experimentally measured exact mass with the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of the compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This technique provides detailed structural information and can be used to study reaction mechanisms.

For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as CO₂, H₂O, and HCl. The fragmentation of the pyridine ring and the acrylic acid side chain would produce a unique fingerprint, aiding in the structural confirmation of the parent molecule and the identification of related derivatives or metabolites.

A table of expected major fragments in the mass spectrum of this compound is provided below.

m/z (mass-to-charge ratio)Possible Fragment Identity
183/185[M]⁺ (Molecular ion)
166/168[M - OH]⁺
138/140[M - COOH]⁺
112[C₅H₃ClN]⁺ (Chloropyridine fragment)

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be used to study molecular conformation and intermolecular interactions.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups. For this compound, characteristic IR bands would include:

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

A strong C=O stretch from the carbonyl group (around 1680-1710 cm⁻¹).

C=C stretching vibrations from the vinyl group and the pyridine ring (in the 1400-1650 cm⁻¹ region).

C-Cl stretching vibration (typically in the 600-800 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C=C bonds of the vinyl group and the pyridine ring.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its identification and conformational analysis.

A table of expected characteristic vibrational frequencies for this compound is shown below.

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch (Carboxylic)2500 - 3300 (broad)Weak or not observed
C-H stretch (Aromatic)3000 - 31003000 - 3100
C=O stretch (Carbonyl)1680 - 1710 (strong)Moderate
C=C stretch (Vinyl)1620 - 1650Strong
C=C/C=N stretch (Ring)1400 - 1600Moderate to strong
C-Cl stretch600 - 800Moderate

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. Furthermore, it allows for a detailed conformational analysis, revealing the preferred spatial orientation of different parts of the molecule.

Despite a thorough search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been reported. However, analysis of structurally related compounds, such as other substituted pyridyl acrylic acids and chloro-substituted aromatic carboxylic acids, can provide valuable insights into the expected molecular geometry and crystal packing of the title compound.

A hypothetical data table for the crystallographic parameters of this compound, based on common values for similar organic compounds, is presented below. It is crucial to note that these are representative values and not experimentally determined data for the specific compound.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5 - 7.5
b (Å)10.0 - 15.0
c (Å)8.0 - 12.0
β (°)95 - 105
Volume (ų)500 - 900
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.4 - 1.6

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are exceptionally sensitive to the stereochemistry of a molecule and are widely used to determine the enantiomeric excess (ee) and absolute configuration of chiral compounds.

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance, by the addition of a substituent on the prop-2-enoic acid chain, the resulting enantiomers would be distinguishable by CD and ORD spectroscopy.

In a hypothetical scenario involving a chiral derivative, the enantiomeric excess could be determined by comparing the chiroptical response of a sample of unknown composition to that of a pure enantiomer. For example, the intensity of a specific Cotton effect in the CD spectrum is directly proportional to the concentration of the enantiomer that gives rise to that signal.

The ORD spectrum, which measures the change in optical rotation with wavelength, would show a characteristic curve (a Cotton effect) in the region of an electronic transition. The sign and magnitude of the Cotton effect are specific to a particular enantiomer.

While no experimental chiroptical data exists for derivatives of this compound, a hypothetical data table illustrating the type of information that would be obtained for a pair of enantiomers is provided below.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative

TechniqueParameterEnantiomer REnantiomer S
Circular Dichroism (CD)λ_max (nm)265265
Molar Ellipticity [θ] (deg·cm²/dmol)+15,000-15,000
Optical Rotatory Dispersion (ORD)Specific Rotation [α]_D²⁵+50°-50°
Cotton Effect Peak (nm)275275
Cotton Effect Trough (nm)255255

Computational and Theoretical Investigations of 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine the ground-state properties of molecules like 3-(2-Chloropyridin-4-yl)prop-2-enoic acid. By applying functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can perform geometry optimization to find the molecule's most stable three-dimensional structure. researchgate.net

This optimization yields crucial data, including bond lengths, bond angles, and dihedral angles that define the molecular geometry. For instance, calculations would reveal the precise distances between the carbon, oxygen, nitrogen, chlorine, and hydrogen atoms, as well as the planarity of the pyridine (B92270) ring and the propenoic acid side chain. These structural parameters are essential for understanding the molecule's stability and steric profile.

Interactive Table: Predicted Ground State Geometrical Parameters Note: These are representative values for similar structures calculated using DFT methods.

Parameter Bond/Angle Predicted Value
Bond Length C=O 1.21 Å
Bond Length C-O 1.35 Å
Bond Length C=C 1.34 Å
Bond Length C-Cl 1.74 Å
Bond Angle O=C-O 123°
Bond Angle C=C-C(O) 121°

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net For this compound, an MEP map would show regions of negative potential (electron-rich areas, typically colored red) around the carboxylic acid's oxygen atoms and the pyridine's nitrogen atom, indicating likely sites for electrophilic attack. Conversely, positive potential regions (electron-poor areas, colored blue) would be found around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic attack.

Interactive Table: Calculated Electronic Properties Note: These are representative values for similar structures calculated using DFT methods.

Property Value (eV) Implication
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -2.1 eV Electron-accepting capability
HOMO-LUMO Gap 4.7 eV Indicates moderate chemical stability

Reaction Mechanism Elucidation through Transition State Theory

Computational methods are invaluable for mapping out potential chemical reactions. Transition State Theory allows scientists to study the mechanism of a reaction by identifying the high-energy transition state that connects reactants to products. Using quantum chemical calculations, researchers can model the entire reaction pathway, for example, the esterification of the carboxylic acid group or an addition reaction across the double bond.

This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction mechanism at a molecular level. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations often focus on a static, lowest-energy structure, molecules are dynamic entities. This compound possesses conformational flexibility due to rotation around its single bonds, particularly the bond connecting the pyridine ring to the acrylic acid moiety.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's conformational landscape. nih.gov By simulating the molecule in a solvent environment at a given temperature, MD can explore the different accessible conformations and determine their relative stabilities. nih.gov This analysis helps identify the most populated conformational states and the energy barriers for converting between them, which is crucial for understanding how the molecule's shape influences its interactions and properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.

For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's optimized geometry. sourceforge.io Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. researchgate.net Specific vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the C-Cl stretch, can be identified and their frequencies predicted. Agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Values are hypothetical and for illustrative purposes.

Atom Type Predicted Chemical Shift (ppm)
H (on COOH) ¹H 12.0 - 13.0
H (on C=C) ¹H 6.5 - 8.0
H (on Pyridine) ¹H 7.5 - 8.8
C (in COOH) ¹³C 168 - 172
C (in C=C) ¹³C 120 - 145

Interactive Table: Predicted Key Vibrational Frequencies Note: Values are hypothetical and for illustrative purposes.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid ~3500 (broad)
C=O Stretch Carboxylic Acid ~1710
C=C Stretch Alkene ~1640

In silico Screening for Material Science or Synthetic Building Block Potential

The data generated from computational studies can be used to predict the potential of this compound in various applications through in silico screening.

Material Science: Properties like polarizability and hyperpolarizability, which can be calculated using DFT, indicate a molecule's potential in non-linear optics. researchgate.net The HOMO-LUMO gap and charge transport properties can be assessed to explore its suitability for use in organic electronic materials such as organic light-emitting diodes (OLEDs) or solar cells.

Synthetic Building Block: The detailed reactivity profile derived from FMO and MEP analyses allows chemists to predict how this molecule will behave in chemical reactions. nih.gov The presence of multiple functional groups—a carboxylic acid, an alkene, and a chloro-substituted pyridine ring—makes it a versatile synthetic building block. Computational screening can help identify potential reaction partners and predict the outcomes of synthetic transformations, accelerating the discovery of new, more complex molecules for applications in pharmaceuticals or agrochemicals. nih.govnih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Fine Chemical Synthesis

3-(2-Chloropyridin-4-yl)prop-2-enoic acid is a multifaceted building block in the synthesis of fine chemicals, owing to its combination of a reactive acrylic acid moiety and a functionalized pyridine (B92270) ring. The α,β-unsaturated carbonyl system participates in a variety of addition reactions, while the chloropyridine ring offers a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

The acrylic acid portion of the molecule is susceptible to nucleophilic attack through Michael addition reactions. In this type of reaction, a wide range of nucleophiles, such as amines, thiols, and carbanions, can be added to the β-position of the double bond, leading to the formation of various functionalized propanoic acid derivatives. This versatility allows for the introduction of diverse chemical functionalities, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic and bicyclic structures. The carboxylic acid group itself can be readily converted into other functional groups, including esters, amides, and acid chlorides, further expanding the synthetic utility of this compound.

The 2-chloropyridine (B119429) ring is a key feature for diversification. The chlorine atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the pyridine core. This capability is particularly valuable in the synthesis of compounds with tailored electronic and steric properties.

Reaction TypeReagents/CatalystsProduct TypePotential Applications
Michael AdditionAmines, Thiols, Grignard reagentsFunctionalized propanoic acidsPharmaceutical intermediates, agrochemicals
Heck ReactionAlkenes, Pd catalystSubstituted cinnamic acid derivativesOrganic electronics, functional dyes
Suzuki-Miyaura CouplingBoronic acids, Pd catalystAryl-substituted pyridyl acrylic acidsBiologically active compounds, ligands for catalysis

Precursor in Polymer Chemistry and Functional Polymer Design

The unique bifunctionality of this compound makes it a promising monomer for the synthesis of functional polymers. The presence of a polymerizable acrylic acid group and a pendant chloropyridine moiety allows for the creation of polymers with tailored properties and the potential for post-polymerization modification.

Preparation of Polymeric Materials with Pyridine Functionality

Polymers incorporating pyridine units are of significant interest due to their diverse applications in areas such as catalysis, drug delivery, and materials with specific optical and electronic properties. The polymerization of this compound, either through homopolymerization or copolymerization with other vinyl monomers, would result in polymer chains decorated with chloropyridine side groups.

These pendant chloropyridine units can serve as reactive sites for further chemical transformations. For instance, the chlorine atom can be substituted with various functional groups, allowing for the fine-tuning of the polymer's properties. This post-polymerization modification strategy offers a versatile route to a wide range of functional materials from a single polymer precursor.

Investigation of Polymerization Mechanisms

The polymerization of acrylic acid and its derivatives can proceed through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization method would significantly influence the resulting polymer's molecular weight, polydispersity, and architecture.

Investigating the polymerization behavior of this compound under different conditions would be crucial for controlling the synthesis of well-defined polymeric materials. The electronic and steric effects of the chloropyridine ring may influence the reactivity of the acrylic acid monomer and the kinetics of the polymerization process. A systematic study of these factors would enable the rational design of polymers with desired microstructures and properties.

Supramolecular Chemistry: Design of Self-Assembled Architectures

The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions, making it an excellent candidate for the construction of well-defined supramolecular assemblies. These interactions, primarily hydrogen bonding and halogen bonding, play a crucial role in directing the self-assembly of molecules into ordered one-, two-, and three-dimensional structures.

Hydrogen Bonding and Halogen Bonding Interactions

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions. In the solid state, it is anticipated that the carboxylic acid moieties of adjacent molecules will form dimeric structures through O-H···O hydrogen bonds. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of N···H-O hydrogen bonds with the carboxylic acid group of a neighboring molecule. The interplay of these hydrogen bonding motifs can lead to the formation of extended chains, tapes, and sheets.

The presence of a chlorine atom on the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the case of this compound, the chlorine atom can potentially form a halogen bond with the oxygen atom of a carboxylic acid group or the nitrogen atom of a pyridine ring on an adjacent molecule. The directionality and strength of halogen bonds make them a powerful tool in crystal engineering for the design of novel solid-state architectures.

Co-crystallization and Crystal Engineering Strategies

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. The ability of this compound to participate in both strong hydrogen bonding and halogen bonding makes it an attractive component for co-crystal formation.

By selecting appropriate co-formers that can complement the hydrogen and/or halogen bonding capabilities of the target molecule, it is possible to design and synthesize a wide variety of co-crystals with tailored structures and properties. For example, co-crystallization with other pyridine-containing molecules or carboxylic acids could lead to the formation of predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. The systematic study of co-crystal formation with this compound can provide valuable insights into the principles of crystal engineering and the design of functional molecular materials.

Interaction TypeDonorAcceptorResulting Supramolecular Motif
Hydrogen BondingCarboxylic Acid (O-H)Carboxylic Acid (C=O)Carboxylic acid dimer
Hydrogen BondingCarboxylic Acid (O-H)Pyridine (N)Acid-Pyridine catemer
Halogen BondingPyridine (Cl)Carboxylic Acid (C=O) or Pyridine (N)Linear or angled assemblies

Ligand Design in Catalysis and Coordination Chemistry

Chelation Properties with Transition Metals

The chelation of this compound with transition metals is anticipated to be a key feature of its coordination chemistry. The formation of a stable complex is driven by the chelate effect, where a multidentate ligand forms a more stable complex than the corresponding monodentate ligands. In this case, the pyridine nitrogen and one or both oxygen atoms of the carboxylate group can coordinate to a metal center.

The specific coordination mode will depend on several factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating ligands. For instance, with late transition metals such as palladium(II) or platinum(II), which have a high affinity for nitrogen donors, strong coordination via the pyridine nitrogen is expected. The carboxylate group could then coordinate in a monodentate fashion or remain uncoordinated, depending on the steric and electronic environment.

With first-row transition metals like copper(II), cobalt(II), or nickel(II), bidentate coordination involving both the pyridine nitrogen and a carboxylate oxygen is more likely, leading to the formation of a stable chelate structure. The geometry of the resulting complex will be dictated by the preferred coordination number and geometry of the metal ion. For example, an octahedral complex could be formed with three such ligands coordinating to a single metal center, or a square planar or tetrahedral complex with two ligands.

The table below summarizes the potential coordination modes and resulting complex geometries for this compound with various transition metals, based on the general principles of coordination chemistry.

Transition Metal IonPotential Coordination Mode(s)Possible Complex Geometry
Palladium(II)Monodentate (N) or Bidentate (N, O)Square Planar
Platinum(II)Monodentate (N) or Bidentate (N, O)Square Planar
Rhodium(I/III)Bidentate (N, O)Square Planar or Octahedral
Copper(II)Bidentate (N, O)Square Planar or Distorted Octahedral
Nickel(II)Bidentate (N, O)Octahedral or Tetrahedral
Cobalt(II)Bidentate (N, O)Octahedral or Tetrahedral

Application in Homogeneous and Heterogeneous Catalysis

The metal complexes of this compound have potential applications in both homogeneous and heterogeneous catalysis. The ability to fine-tune the electronic and steric properties of the ligand by modifying the pyridine ring and the acrylic acid backbone makes it a versatile scaffold for developing new catalysts.

Homogeneous Catalysis

In homogeneous catalysis, the metal complex is dissolved in the same phase as the reactants. Palladium complexes bearing pyridine-based ligands have been extensively studied as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov A palladium complex of this compound could potentially exhibit catalytic activity in such transformations. The ligand would stabilize the active palladium species in solution and influence the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination.

Rhodium complexes are well-known for their catalytic activity in hydrogenation and hydroformylation reactions. A rhodium complex incorporating this compound as a ligand could be a candidate for such applications. The chelation of the ligand to the rhodium center could provide the necessary stability and electronic environment for catalytic turnover.

Heterogeneous Catalysis

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. There are several strategies to heterogenize a catalyst based on this compound.

One approach is to use the ligand to create metal-organic frameworks (MOFs). oiccpress.comresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The bifunctional nature of this compound makes it a suitable candidate for a linker in MOF synthesis. The resulting MOF could possess catalytically active metal centers within its pores, and the properties of the MOF, such as pore size and functionality, could be tailored by the choice of the metal and the ligand.

Another strategy is to immobilize a metal complex of the ligand onto a solid support, such as silica, alumina, or a polymer. For example, palladium nanoparticles supported on functionalized materials are effective heterogeneous catalysts for various reactions. nih.govrsc.org The pyridine and carboxylic acid groups of this compound could be used to anchor metal nanoparticles to a support, preventing their agglomeration and leaching while maintaining their catalytic activity.

The table below outlines potential catalytic applications for metal complexes of this compound.

Catalysis TypeMetalPotential ReactionRationale
HomogeneousPalladiumSuzuki-Miyaura CouplingPyridine ligands are known to stabilize active Pd(0) species.
HomogeneousPalladiumHeck CouplingThe electronic properties of the ligand can influence selectivity.
HomogeneousRhodiumHydrogenationChelation can lead to stable and active catalysts.
HeterogeneousVariousC-C Coupling ReactionsAs a linker in catalytically active Metal-Organic Frameworks. oiccpress.com
HeterogeneousPalladiumHydrogenation, CouplingAs a stabilizing agent for supported metal nanoparticles. nih.govrsc.org

Medicinal Chemistry Implications Non Clinical Context of 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid Derivatives

Design and Synthesis of Novel Bioactive Scaffolds

The structure of 3-(2-chloropyridin-4-yl)prop-2-enoic acid serves as a versatile starting point for the synthesis of a diverse range of derivatives. The presence of a carboxylic acid, a reactive alkene, and a halogenated pyridine (B92270) ring offers multiple avenues for chemical modification. mdpi.com The design of novel bioactive scaffolds often begins by identifying a core structure, or "scaffold," that can be chemically modified to interact with biological targets. nih.gov The pyridyl-acrylic acid core is a valuable pharmacophore found in various biologically active molecules. mdpi.com

Synthetic strategies for creating libraries of derivatives from this core scaffold would typically involve reactions targeting the carboxylic acid group, the double bond, or the chloro-substituent on the pyridine ring. For instance, the carboxylic acid can be converted to a wide array of amides, esters, and other bioisosteres to explore interactions with target proteins. Amide coupling reactions, in particular, are a cornerstone of medicinal chemistry for rapidly generating diverse libraries of compounds with varying substituents. nih.gov

Below is a hypothetical synthetic scheme illustrating the diversification of the this compound scaffold.

Table 1: Hypothetical Synthetic Routes for Derivative Synthesis

Starting Material Reagents and Conditions Product Class Potential for Diversification
This compound1. Oxalyl chloride, DMF (cat.), DCM2. R¹R²NH, Et₃N, DCMAcrylamidesA vast array of primary and secondary amines can be used to introduce diverse chemical functionalities.
This compoundR-OH, DCC, DMAP, DCMAcrylate EstersVarious alcohols can be employed to modulate lipophilicity and steric bulk.
This compoundH₂, Pd/C, EtOH3-(2-Chloropyridin-4-yl)propanoic acidReduction of the double bond removes the conformational rigidity of the acrylic acid moiety.
This compoundR-SH, Michael Addition catalystThioether AdductsThiol additions can introduce new functional groups and stereocenters.

Structure-Activity Relationship (SAR) Studies in vitro (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, in vitro assays against specific biological targets, such as enzymes or receptors, would be employed to guide the optimization of the lead scaffold. nih.govresearchgate.net

Systematic modifications of the parent compound would allow medicinal chemists to probe the chemical space around the scaffold. Key areas for modification include:

The Pyridine Ring: The 2-chloro substituent can be replaced with other groups (e.g., methyl, methoxy, or other halogens) to investigate the electronic and steric requirements for activity. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. nih.gov

The Acrylic Acid Moiety: Conversion of the carboxylic acid to amides or esters can significantly impact activity. nih.gov The nature of the substituent on the amide nitrogen or the ester oxygen can be varied to explore different binding pockets of a target protein.

The Linker: The ethylene (B1197577) linker can be modified to alter the rigidity and orientation of the pyridine and acid functionalities.

A hypothetical SAR table for a series of amide derivatives is presented below, illustrating how different substituents might influence inhibitory activity against a hypothetical kinase.

Table 2: Hypothetical In Vitro SAR Data for Amide Derivatives

Compound Kinase IC₅₀ (nM)
1 HPhenyl5,200
2 H4-Fluorophenyl2,100
3 H4-Methoxyphenyl850
4 HCyclohexyl>10,000
5 CH₃Phenyl9,500

From this hypothetical data, one might conclude that aromatic substituents on the amide are preferred over aliphatic ones and that electron-donating groups on the phenyl ring enhance potency.

In modern drug discovery, potency alone is not the only metric for a successful lead compound. Ligand efficiency (LE) and lipophilicity are critical parameters for assessing the quality of a hit and guiding its optimization. LE is a measure of the binding energy per heavy atom, while lipophilicity, often measured as logP or logD, influences a compound's solubility, permeability, and metabolic stability.

For the this compound scaffold, maintaining a balance between potency and these physicochemical properties would be crucial. For instance, while adding large, greasy groups might increase potency, it could also lead to poor solubility and non-specific binding.

Table 3: Hypothetical Physicochemical Properties of Selected Derivatives

Compound MW logP (calc.) Kinase IC₅₀ (nM) Ligand Efficiency (LE)
Parent Acid 183.591.83>50,000N/A
Amide 3 290.732.858500.35
Ester Analog 291.743.201,2000.32

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Pyridyl-Acrylic Acid Moiety

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. researchgate.netfrontiersin.org The pyridyl-acrylic acid moiety itself, or smaller components of it, could be considered valuable fragments for screening against various protein targets. mdpi.com For example, 2-chloropyridine (B119429) is a common fragment in kinase inhibitor design, often interacting with the hinge region of the ATP binding site. nih.gov

In an FBDD campaign, if this compound or a related fragment were identified as a hit, its structure would be used as a starting point for "fragment growing" or "fragment linking" to generate more potent molecules. nih.gov X-ray crystallography is often employed in FBDD to visualize how the fragment binds to the target, providing a rational basis for its elaboration. mdpi.com

Chemically-Driven Prodrug Design Strategies

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. bldpharm.com The carboxylic acid group of this compound is an ideal handle for prodrug design. technion.ac.il Esterification of the carboxylic acid is a common strategy to mask the polar acid group, which can improve membrane permeability and oral absorption. nih.govtechnion.ac.il

For instance, creating a simple methyl or ethyl ester could enhance the lipophilicity of the parent compound. More sophisticated prodrug strategies could involve linking the carboxylic acid to another molecule, such as an amino acid or a sugar, to target specific transporters in the body. Another approach is the synthesis of anhydride (B1165640) prodrugs, which can offer a controlled release of the parent drug. technion.ac.ilresearchgate.net

Table 4: Potential Prodrug Strategies

Prodrug Type Promoieties Potential Advantage Activation Mechanism
Ester ProdrugsAlkyl groups, amino acidsIncreased lipophilicity, improved permeabilityEsterase-mediated hydrolysis
Anhydride ProdrugsLinkage to another carboxylic acid or polymerControlled releaseChemical hydrolysis
Amide ProdrugsAmino acidsTargeting amino acid transportersPeptidase-mediated hydrolysis

Emerging Research Directions and Future Perspectives on 3 2 Chloropyridin 4 Yl Prop 2 Enoic Acid

Integration into Automated Synthesis and Flow Chemistry Platforms

The pharmaceutical and fine chemical industries are increasingly adopting automated synthesis and flow chemistry to enhance efficiency, safety, and reproducibility. vcu.edu The synthesis of pyridine (B92270) derivatives, which are core structures in approximately 20% of the top 200 drugs, is a key area for the application of these technologies. vcu.edu Flow chemistry, in particular, offers significant advantages for the production of substituted pyridines by enabling precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. beilstein-journals.orgresearchgate.net

For a compound like 3-(2-Chloropyridin-4-yl)prop-2-enoic acid, a multi-step synthesis can be envisioned within a continuous flow setup. For instance, the Bohlmann–Rahtz pyridine synthesis, which can be performed in a single step in a flow reactor, offers a potential route to the core pyridine structure. beilstein-journals.org Furthermore, palladium-catalyzed cross-coupling reactions, often used to introduce substituents onto the pyridine ring, can be efficiently translated from batch to flow processes. nih.gov Researchers have demonstrated that a five-step batch process for a pyridine-containing pharmaceutical could be condensed into a single continuous step using flow reactors, resulting in a significant increase in yield from 58% to 92% and a projected 75% reduction in production costs. vcu.edu

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

FeatureBatch SynthesisFlow Synthesis
Process Control Limited control over temperature and mixing gradients.Precise control over reaction parameters. beilstein-journals.org
Safety Handling of hazardous intermediates and reagents can be risky.Improved safety due to smaller reaction volumes and better heat dissipation.
Scalability Scaling up can be challenging and may require re-optimization.Readily scalable by extending reaction time or using parallel reactors. researchgate.net
Yield and Purity Often lower due to side reactions and decomposition.Typically higher yields and purity. vcu.edu
Automation Can be automated, but often with complex robotics.Inherently suited for automation and integration into multi-step sequences. nih.gov

The integration of this compound synthesis into such automated platforms would not only accelerate its availability for research but also pave the way for the high-throughput synthesis of a library of derivatives for screening in various applications. researchgate.net

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.govijarsct.co.in For pyridine derivatives, this includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions. nih.govresearchgate.net The synthesis of this compound could benefit from these approaches. For example, the use of iron-catalyzed cyclization reactions for the synthesis of symmetrical pyridines offers a more environmentally benign alternative to traditional methods. rsc.org

Biocatalysis presents a particularly promising avenue for the sustainable synthesis of the cinnamic acid moiety of the target molecule. Ene-reductases (ENEs) are enzymes that can catalyze the asymmetric reduction of C=C double bonds, a key transformation in the synthesis of many fine chemicals. ingentaconnect.com While the direct enzymatic reduction of cinnamic acids can be challenging, a substrate engineering strategy, such as converting the carboxylic acid to a more activated form, can significantly improve the efficiency of the biocatalytic reduction. ingentaconnect.com Furthermore, enzymatic methods have been successfully employed for the synthesis of cinnamic acid derivatives, offering high conversion rates and the potential for enzyme reuse. The shikimate pathway, a natural biosynthetic route to cinnamic acid, could also be harnessed through metabolic engineering to produce precursors to the target molecule. nih.gov

Photo- and Electro-Chemical Synthesis of Derivatives

Photo- and electro-chemistry offer unique opportunities for the derivatization of molecules like this compound under mild conditions. These methods can often achieve transformations that are difficult to accomplish using traditional thermal methods.

Electrochemical methods have been successfully applied to the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, demonstrating a green and efficient approach. rsc.orgresearchgate.net Furthermore, electrochemical C-H carboxylation of pyridines using CO2 has been shown to be highly regioselective, with the selectivity being dictated by the choice of the electrochemical cell setup. nih.gov This technique could potentially be used to introduce additional carboxylic acid functionalities onto the pyridine ring of the target compound.

Photochemical reactions also hold promise for the derivatization of this molecule. Visible-light-enabled biomimetic aza-6π electrocyclization provides a diverse route to various pyridines. organic-chemistry.org Post-column photochemical derivatization is a technique used in analytical chemistry to enhance the detection of certain analytes, which underscores the potential of photochemistry to modify the structure of such compounds. nih.govsigmaaldrich.comlabrulez.com The chloro-substituent on the pyridine ring could also be a handle for photochemically induced cross-coupling reactions.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netmt.comglobalresearchonline.netstepscience.com The goal of PAT is to ensure final product quality through a "quality by design" approach. mt.com For the synthesis and crystallization of this compound, in-situ monitoring techniques are crucial for understanding and controlling the process. nih.gov

Table 2: In-situ Monitoring Techniques for Crystallization Processes

TechniqueInformation ProvidedAdvantages
Raman Spectroscopy Polymorphic form, crystallinity, concentration. nottingham.ac.ukNon-invasive, can be used with probes, provides information on both solid and liquid phases. cardiff.ac.uk
Near-Infrared (NIR) Spectroscopy Particle size, concentration, moisture content. pharmtech.comFast, non-destructive, can penetrate solid samples.
Fourier-Transform Infrared (FTIR) Spectroscopy Molecular structure, concentration of reactants and products.High specificity, can be used for reaction kinetics studies.
X-ray Powder Diffraction (XRPD) Crystal structure, phase identification. icdd.comDefinitive identification of crystalline phases. icdd.com

In-situ solid-state NMR spectroscopy is another powerful tool for monitoring the evolution of the solid phase during crystallization, providing detailed information on the crystal structure and dynamics. cardiff.ac.uk By implementing these advanced characterization techniques, it would be possible to gain a deeper understanding of the crystallization behavior of this compound, leading to better control over its final form and properties. nottingham.ac.ukicdd.com

Development of Novel Functional Materials and Sensors

The unique chemical structure of this compound makes it an attractive building block for the development of novel functional materials and sensors. The pyridine moiety is known to be a good ligand for metal ions and can be incorporated into fluorescent sensors. mdpi.comresearchgate.net Pyridine derivatives have been successfully used as fluorescent chemosensors for the detection of various cations, including toxic heavy metal ions. mdpi.comresearchgate.net The fluorescence response is often based on the chelation of the metal ion by the nitrogen atom of the pyridine ring, leading to a change in the electronic properties of the molecule. mdpi.com

The carboxylic acid group of this compound provides a handle for incorporating the molecule into larger structures such as polymers or metal-organic frameworks (MOFs). Pyridine-based ligands are widely used in the synthesis of MOFs, which are crystalline materials with a wide range of applications in gas storage, separation, and catalysis. The prop-2-enoic acid group can also participate in polymerization reactions, leading to the formation of functional polymers with tailored properties. Furthermore, pyridine-based small molecules have been explored as optical sensors for detecting benzene and fuel adulteration. mdpi.com The development of sensors based on cyclodextrin derivatives is another area where this compound could find application. mdpi.com

The combination of a metal-coordinating pyridine ring, a reactive acrylic acid, and a functionalizable chloro-substituent makes this compound a versatile platform for the design of new materials with applications in sensing, catalysis, and beyond. researchgate.netnih.govacs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Chloropyridin-4-yl)prop-2-enoic acid, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions between 2-chloro-4-pyridinecarboxaldehyde and malonic acid derivatives, employing catalysts like piperidine or pyridine. Solvent selection (e.g., ethanol or DMF) and temperature control (80–100°C) are critical for yield optimization. Purification often involves recrystallization or HPLC to isolate the trans-isomer (E-configuration) due to its thermodynamic stability .

Q. How is the purity and structural identity of this compound validated?

  • Methodology : Combine analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • X-ray diffraction (XRD) using programs like SHELXL to resolve crystal packing and bond geometries.

Q. What spectroscopic techniques are used to characterize intermolecular interactions in this compound?

  • Methodology :

  • FT-IR spectroscopy identifies hydrogen bonding between the carboxylic acid group and pyridine nitrogen.
  • UV-Vis spectroscopy monitors π→π* transitions in the conjugated system, influenced by the chloro-substituent’s electron-withdrawing effect .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize isomerization during synthesis?

  • Methodology :

  • Use kinetic control (low temperatures, short reaction times) to favor the less stable Z-isomer.
  • Stabilize intermediates via Lewis acids (e.g., ZnCl₂) to reduce rotational freedom around the double bond. Monitor progress via time-resolved HPLC .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Methodology :

  • Cross-validate XRD-derived bond lengths with DFT calculations (e.g., B3LYP/6-31G*) for electronic structure alignment.
  • Re-examine hydrogen bonding patterns using graph set analysis to reconcile discrepancies in hydrogen bond donor/acceptor assignments.

Q. How does the chloro-pyridine moiety influence supramolecular assembly in crystalline states?

  • Methodology :

  • Analyze crystal packing via Mercury Software to identify Cl···π or C–H···O interactions.
  • Compare with analogues (e.g., 3-(pyridin-4-yl)prop-2-enoic acid) to isolate the chloro-substituent’s role in lattice stabilization .

Q. What in vitro assays are suitable for probing this compound’s bioactivity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
  • Cellular uptake studies : Employ LC-MS to quantify intracellular concentrations, correlating with cytotoxicity (e.g., MTT assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.